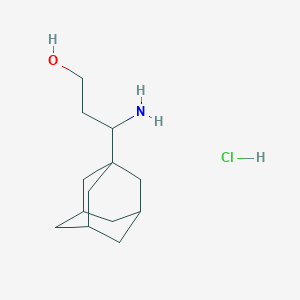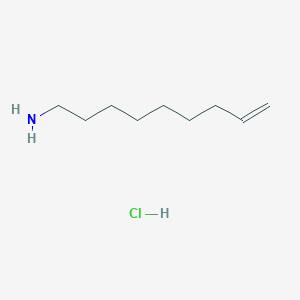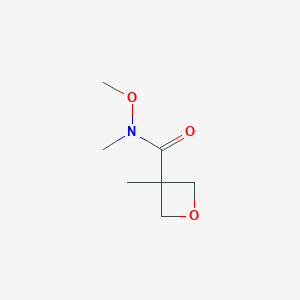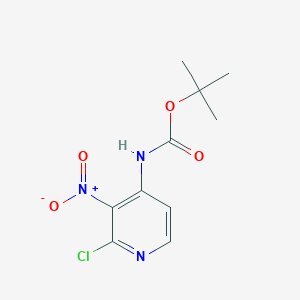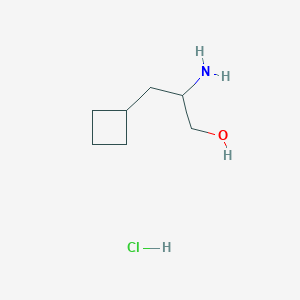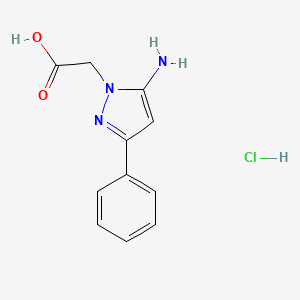
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride
Overview
Description
The compound “2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride” is a derivative of pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, Bhuyan et al. carried out the MW-assisted multicomponent reaction between 5-amino-1-phenyl-3-(3-pyridyl)pyrazole, hetaroylacetonitrile, and arylaldehydes in choline chloride (ChCl)/glycerol .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis
Pyrazole derivatives are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Pharmacological Study
Researchers have synthesized a series of compounds related to 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride, investigating their analgesic and anti-inflammatory activities. These studies provide insights into the potential therapeutic applications of these compounds (Girisha et al., 2010).
Cyclisation Reactions
Another study explored the cyclisation reactions of similar compounds. The findings revealed the formation of alternative cyclic imide products and a variety of interesting bicyclic heterocycles, demonstrating the compound's versatility in chemical reactions (Smyth et al., 2007).
Antimicrobial Activity
A series of compounds including derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This research highlights the potential of these compounds in developing new antibacterial and antifungal agents (Patel et al., 2010).
Molecular Docking and Binding Interactions
A study conducted molecular docking analyses of related compounds, providing insights into their potential inhibitory actions on specific biological targets, such as prostaglandin reductase (Nayak & Poojary, 2019).
Novel Synthesis Methods
Research has been conducted on novel synthesis methods of related compounds, highlighting advancements in chemical synthesis techniques and their application in creating new compounds with potential scientific and therapeutic value (Bade & Vedula, 2015).
Antibacterial and Antifungal Properties
Further studies on similar compounds have shown promising antibacterial and antifungal properties, reinforcing the potential of these compounds in medicinal chemistry and drug development (Kumar et al., 2012).
Mechanism of Action
While the specific mechanism of action for “2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride” is not mentioned in the retrieved papers, pyrazole derivatives are known for their diverse pharmacological effects . For instance, some hydrazine-coupled pyrazoles were found to display superior antipromastigote activity .
properties
IUPAC Name |
2-(5-amino-3-phenylpyrazol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-10-6-9(8-4-2-1-3-5-8)13-14(10)7-11(15)16;/h1-6H,7,12H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVZCVQYPAKCLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




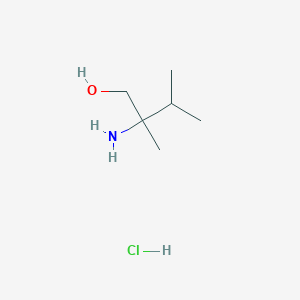
![[(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B1382453.png)
![{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol](/img/structure/B1382456.png)

![2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1382458.png)
